tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate
Description
Properties
Molecular Formula |
C20H29N5O3 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C20H29N5O3/c1-13-11-15(18(26)21-9-10-22-19(27)28-20(2,3)4)16-12-23-25(17(16)24-13)14-7-5-6-8-14/h11-12,14H,5-10H2,1-4H3,(H,21,26)(H,22,27) |
InChI Key |
QSQNBWCNTPLXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Activation
The carboxylic acid at position 4 of the pyrazolopyridine is activated to an acyl chloride. Common reagents include:
Example Conditions
Amide Bond Formation
The acyl chloride reacts with ethylamine to form the carbonyl-aminoethyl linker. Key parameters include:
Reaction Workflow
-
Acyl chloride (1 eq) + ethylamine (1.5–2 eq) in CHCl₃.
-
Stir at 0°C → RT for 2–4 hours.
-
Quench with NH₄Cl, extract with organic solvent, and purify via column chromatography.
tert-Butyl Carbamate Protection
Boc Protection
The ethylamine’s amine group is protected with di-tert-butyl dicarbonate (Boc anhydride).
Optimized Protocol
| Parameter | Value |
|---|---|
| Boc Anhydride | 1.1–1.5 eq |
| Base | DMAP or TEA |
| Solvent | DCM or THF |
| Temperature | 0°C → RT |
| Time | 12–24 hours |
Mechanism :
Workup and Purification
-
Quench : Saturated NaHCO₃ washes remove unreacted Boc anhydride.
-
Purification : Silica gel chromatography (hexane/EtOAc gradient).
Critical Reaction Data and Comparisons
Hydrolysis and Chlorination Conditions
Coupling Efficiency
| Substrate | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Pyrazolopyridine | POCl₃ → Ethylamine, Et₃N, CHCl₃ | 70–80% | High purity via TLC |
| Ethylamine | Boc Anhydride, DMAP, DCM | 90% | Scalable for kg batches |
Industrial and Scalable Modifications
Phase Transfer Catalysis
For cyclopentyl group alkylation:
Microwave-Assisted Synthesis
Accelerated cyclization steps using microwave irradiation reduce reaction times to <1 hour while maintaining yields >85%.
Troubleshooting and Side Reactions
Common Challenges
| Issue | Solution |
|---|---|
| Low Yield | Optimize base stoichiometry (1.5–2 eq) |
| Side Products | Use anhydrous solvents, minimize exposure to moisture |
| Boc Deprotection | Avoid prolonged heating (>100°C) to prevent retro-Mannich reactions |
Chemical Reactions Analysis
Carbamate Hydrolysis
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic pathways:
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (4M in dioxane) | Free amine + CO₂ + tert-butanol | |
| Basic hydrolysis | NaOH (aqueous) | Sodium salt of amine + CO₂ + tert-butanol |
-
Mechanistic Insight : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, enhancing its nucleophilicity for carbonyl attack .
-
Applications : This reaction is utilized in medicinal chemistry to unmask reactive amines for further functionalization .
Amide Bond Reactivity
The carbonylamino group (-NH-CO-) participates in nucleophilic acyl substitution reactions under specific conditions:
-
Limitations : Amide bonds are generally stable under mild conditions, requiring harsh reagents for cleavage .
-
Structural Influence : The electron-withdrawing pyrazolo[3,4-b]pyridine ring may slightly activate the amide toward nucleophilic attack.
Pyrazolo[3,4-b]pyridine Ring Modifications
The heteroaromatic ring can undergo electrophilic substitution, though steric hindrance from the cyclopentyl and methyl groups limits reactivity:
Functionalization via Deprotected Amine
Post-hydrolysis, the free amine can be further derivatized:
-
Synthetic Utility : These reactions enable the introduction of pharmacophores or solubility-enhancing groups .
-
Example : A patent describes alkylation of similar amines with propargyl bromide to yield click chemistry-ready intermediates.
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous environments, critical for pharmacokinetics:
| Condition | Half-Life | Degradation Products | Reference |
|---|---|---|---|
| pH 7.4 (37°C) | >24 hours | Minimal hydrolysis | |
| pH 1.2 (simulated gastric fluid) | ~8 hours | Partially hydrolyzed amine |
-
Implications : Stability data suggest oral bioavailability, with carbamate hydrolysis occurring primarily in acidic compartments .
Comparative Reactivity with Analogues
Reactivity trends compared to structurally similar compounds:
Scientific Research Applications
Kinase Inhibition
Recent studies have highlighted the role of this compound as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. CDK9 is crucial in regulating transcriptional processes and has been implicated in various cancers. The compound's ability to inhibit CDK9 has been linked to its potential as a therapeutic agent for MYC-dependent cancers, demonstrating an IC50 value of approximately 10 nM, indicating potent activity against this target .
Cancer Therapeutics
The pyrazolo[3,4-b]pyridine scaffold is known for its anticancer properties. Compounds derived from this structure have been evaluated for their efficacy against different cancer cell lines. The specific compound under review has shown promising results in preclinical studies, suggesting its potential use in treating malignancies characterized by dysregulated CDK activity .
Structure-Based Drug Design
The design and synthesis of tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate have been guided by structure-based approaches that optimize interactions with the target kinases. The presence of hydrophobic pockets within the kinase structures allows for effective binding of this compound, enhancing its selectivity and potency .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate (CAS 1324090-45-0)
Ethyl 1,3-dimethyl-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 174842-35-4)
- Key Differences: Lacks the Boc-protected amine but includes ester and fluorophenoxy substituents.
- Functional Impact: The ester group enhances lipophilicity (logP ~3.2), while the fluorophenoxy moiety may improve metabolic stability .
Comparison with Thieno[2,3-b]pyridines
Pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines share fused heterocyclic frameworks but differ in electronic properties:
- Pyrazolo[3,4-b]pyridines : Nitrogen-rich, moderate antibacterial activity (MIC 16–64 µg/mL against S. aureus).
- Thieno[2,3-b]pyridines: Sulfur incorporation reduces polarity (average logP 2.8 vs. 2.1 for pyrazolo analogues) but shows similar bioactivity profiles .
Table 1. Physicochemical Properties of Selected Analogues
| Compound Type | Molecular Weight | logP | Hydrogen Bond Acceptors | Antibacterial MIC (µg/mL) |
|---|---|---|---|---|
| Target Compound | 427.5 | 2.5* | 6 | Not reported |
| Pyrazolo[3,4-b]pyridine 6a-h | 250–320 | 1.8–2.3 | 5–7 | 16–64 |
| Thieno[2,3-b]pyridine 8a-h | 280–350 | 2.2–2.8 | 4–6 | 32–128 |
*Estimated using and analogous data from .
Kinase Inhibitor Analogues
Pyrazolo[3,4-b]pyridine derivatives are explored as kinase inhibitors. For example:
- Substituted Pyrrolo[2,3-b]pyridines : Exhibit IC₅₀ values <100 nM for JAK2 inhibition, highlighting the role of substituents (e.g., cyclopentyl) in enhancing selectivity .
- tert-butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate: A pyrazolo-pyrimidine hybrid with anti-proliferative activity (IC₅₀ 50 nM in leukemia cells) .
Key Insight : The target compound’s cyclopentyl group may mimic hydrophobic binding pockets in kinases, while the Boc group enables further derivatization for pharmacokinetic optimization .
Boc Protection/Deprotection Strategies
- Target Compound Synthesis : Likely involves coupling 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with Boc-protected ethylamine, followed by deprotection (e.g., HCl/MeOH) .
- Comparison with tert-butyl (1-acetylpiperidin-4-yl)carbamate : Utilizes similar acetylation and Boc-deprotection steps, achieving yields >60% .
Biological Activity
Tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological implications, synthesis, and relevant studies.
Structural Overview
The molecular formula of this compound is C23H33N5O3. The structure includes a tert-butyl carbamate moiety and a cyclopentyl-substituted pyrazolo[3,4-b]pyridine , both of which contribute to its chemical reactivity and biological activity. The presence of these functional groups indicates potential applications in pharmacology, particularly in the development of therapeutic agents targeting various diseases.
Biological Activity
Compounds containing the pyrazolo[3,4-b]pyridine scaffold have been reported to exhibit a range of biological activities, particularly as kinase inhibitors . The specific biological activity of this compound has not been exhaustively studied; however, related compounds have shown promising results:
- Inhibition of Tropomyosin Receptor Kinases (TRKs) : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit TRK activity, which is crucial in cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of cancer cell lines with significant selectivity .
- Anticancer Activity : Research on similar pyrazolo derivatives indicates that they possess anticancer properties. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Mechanisms of Action : The mechanisms through which these compounds exert their biological effects often involve interactions with specific kinases or receptors critical for cellular signaling pathways associated with cancer progression.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions where the key intermediates are carefully controlled to ensure the desired structural features are retained.
Synthesis Steps:
- Formation of Pyrazolo[3,4-b]pyridine Core : Initial reactions involve creating the pyrazolo framework through nucleophilic attacks on carbonyl groups.
- Carbamate Formation : The introduction of the tert-butyl carbamate group is achieved via standard carbamate synthesis techniques.
- Final Assembly : Coupling reactions between the piperidine derivative and the pyrazolo compound complete the synthesis.
Comparative Analysis
The following table compares this compound with other related compounds based on structure and biological activity:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl carbamate | Simple carbamate structure | Used as a protecting group | Commonly used in organic synthesis |
| 6-Methylpyrazolo[3,4-b]pyridine | Lacks piperidine moiety | Anticancer activity | Focuses on kinase inhibition |
| N-Boc-protected piperidines | Piperidine ring with Boc protection | Varies widely | Versatile in synthetic applications |
| Cyclopentane derivatives | Cyclopentane ring structure | Potential neuroprotective effects | Specificity towards certain receptors |
This comparison illustrates how this compound stands out due to its complex structure combining multiple pharmacologically relevant motifs.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of pyrazolo[3,4-b]pyridine derivatives:
- A study focused on synthesizing various pyrazolo derivatives demonstrated their effectiveness as TRK inhibitors with promising IC50 values .
- Another investigation into anticancer activities revealed that certain synthesized compounds exhibited significant potency against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate, and how are they addressed methodologically?
- Answer : The synthesis involves multi-step reactions, including cyclopentyl group introduction, pyrazolo[3,4-b]pyridine ring formation, and carbamate protection. Critical challenges include regioselectivity during pyrazole ring closure and steric hindrance during cyclopentyl substitution. Methods to address these include:
- Temperature-controlled cyclization : Optimizing reaction temperatures (e.g., 0–5°C for pyrazole formation) to minimize side products .
- Protecting group strategies : Use of tert-butyl carbamate to shield reactive amines, as seen in analogous carbamate syntheses .
- Catalytic systems : Pd-mediated coupling for cyclopentyl group installation, with monitoring via LC-MS to track intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : A combination of spectroscopic and crystallographic methods is recommended:
- NMR spectroscopy : Analyze , , and 2D (COSY, HSQC) spectra to verify pyrazolo[3,4-b]pyridine core and tert-butyl carbamate groups. For example, tert-butyl protons typically appear as a singlet at ~1.4 ppm .
- X-ray crystallography : Use SHELX programs for structure refinement. SHELXL is widely employed for small-molecule crystallography, enabling precise bond-length/angle measurements .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <2 ppm error .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets (e.g., kinases)?
- Answer : Advanced methods include:
- Molecular docking (AutoDock/Vina) : Predict binding modes using homology-modeled kinase active sites. Prioritize hydrogen bonding with pyridin-4-yl carbonyl and steric complementarity with the cyclopentyl group .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- Free energy calculations (MM-PBSA/GBSA) : Quantify binding affinities and identify key residues contributing to interactions .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Answer : Contradictions often arise from assay conditions or off-target effects. Mitigation strategies:
- Dose-response validation : Test the compound in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
- Metabolic stability studies : Use liver microsomes to assess if discrepancies stem from rapid degradation in certain systems .
- Proteomic profiling : Employ affinity pulldown/MS to identify off-target interactions in cell lysates .
Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?
- Answer : Key factors include:
- pH-dependent hydrolysis : Monitor carbamate cleavage in buffers (pH 1–10) via HPLC, simulating gastric/intracellular environments .
- Temperature-controlled kinetics : Conduct Arrhenius analysis (25–37°C) to predict shelf-life and storage conditions .
- Light sensitivity : Assess photodegradation under UV/visible light using controlled irradiation setups .
Data-Driven Analysis
Q. How can researchers correlate structural modifications (e.g., cyclopentyl vs. cyclohexyl substituents) with activity trends?
- Answer : A systematic SAR study should include:
-
Synthetic diversification : Prepare analogs with varying substituents (e.g., cycloalkyl, aryl) .
-
Biological testing : Compare IC values in target assays (e.g., kinase inhibition).
-
Computational overlay : Superimpose crystal structures to identify steric/electronic effects.
Substituent IC (nM) LogP Solubility (µM) Cyclopentyl 12 ± 1.5 3.2 45 Cyclohexyl 85 ± 6.7 3.8 18 Table 1. Example SAR data for substituent optimization .*
Methodological Notes
- Crystallography : For novel derivatives, use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution data (<1.0 Å) to resolve disorder in tert-butyl groups .
- Spectral interpretation : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish pyrazolo[3,4-b]pyridine signals from carbamate protons .
- Safety protocols : Despite low acute toxicity (per analogs in ), use fume hoods and PPE when handling due to potential respiratory sensitization risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
